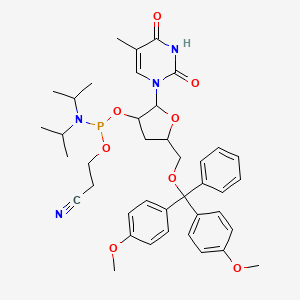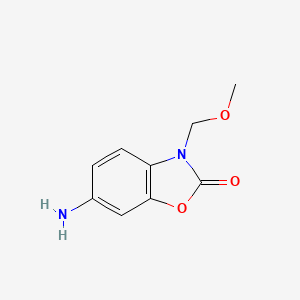
3'-Dt cep
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Deoxy-5’-O-DMT-5-methyluridine 2’-CE phosphoramidite, commonly known as 3’-Dt cep, is a chemical compound used primarily in the synthesis of oligonucleotides. Oligonucleotides are short DNA or RNA molecules that have a wide range of applications in genetic research, diagnostics, and therapeutics. The compound is particularly valued for its role in the development of therapeutic oligonucleotides due to its high purity and efficiency in synthesis processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-5’-O-DMT-5-methyluridine 2’-CE phosphoramidite involves several key steps:
Protection of the Hydroxyl Groups: The synthesis begins with the protection of the hydroxyl groups of the nucleoside. This is typically achieved using dimethoxytrityl chloride (DMT-Cl) to protect the 5’-hydroxyl group.
Phosphitylation: The protected nucleoside is then phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. This step introduces the phosphoramidite group necessary for oligonucleotide synthesis.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and remove any impurities.
Industrial Production Methods
In industrial settings, the production of 3’-Deoxy-5’-O-DMT-5-methyluridine 2’-CE phosphoramidite follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the protection and phosphitylation reactions.
Automated Purification: Advanced purification techniques, including automated HPLC systems, are employed to ensure consistent quality and high purity.
Quality Control: Rigorous quality control measures, including NMR and mass spectrometry, are implemented to verify the chemical structure and purity of the final product.
化学反应分析
Types of Reactions
3’-Deoxy-5’-O-DMT-5-methyluridine 2’-CE phosphoramidite undergoes several types of chemical reactions:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group, which is a crucial step in oligonucleotide synthesis.
Substitution: The compound can participate in substitution reactions where the phosphoramidite group is replaced by other functional groups.
Deprotection: The DMT group can be removed under acidic conditions to expose the hydroxyl group for further reactions.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide is commonly used for the oxidation of the phosphoramidite group.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Deprotection: Trichloroacetic acid (TCA) in dichloromethane is typically used for the removal of the DMT group.
Major Products Formed
The major products formed from these reactions include:
Phosphate-Linked Oligonucleotides: Formed through the oxidation of the phosphoramidite group.
Substituted Nucleosides: Resulting from substitution reactions.
Deprotected Nucleosides: Obtained after the removal of the DMT group.
科学研究应用
3’-Deoxy-5’-O-DMT-5-methyluridine 2’-CE phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for studying DNA and RNA interactions.
Biology: Essential for the development of probes and primers used in polymerase chain reactions (PCR) and other molecular biology techniques.
Medicine: Plays a crucial role in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for therapeutic purposes.
Industry: Utilized in the large-scale production of oligonucleotides for diagnostic kits and therapeutic agents
作用机制
The mechanism by which 3’-Deoxy-5’-O-DMT-5-methyluridine 2’-CE phosphoramidite exerts its effects involves several steps:
Incorporation into Oligonucleotides: The compound is incorporated into oligonucleotides during synthesis.
Formation of Phosphate Linkages: The phosphoramidite group is oxidized to form stable phosphate linkages, which are essential for the stability and functionality of the oligonucleotide.
Target Interaction: The synthesized oligonucleotides can then interact with specific DNA or RNA sequences, enabling various applications such as gene silencing, diagnostics, and therapeutic interventions.
相似化合物的比较
Similar Compounds
- 3’-Deoxy-5’-O-DMT-5-methylcytidine 2’-CE phosphoramidite
- 3’-Deoxy-5’-O-DMT-5-methyladenosine 2’-CE phosphoramidite
- 3’-Deoxy-5’-O-DMT-5-methylguanosine 2’-CE phosphoramidite
Uniqueness
3’-Deoxy-5’-O-DMT-5-methyluridine 2’-CE phosphoramidite is unique due to its specific structure, which includes a methyl group at the 5-position of the uridine base. This modification enhances the stability and binding affinity of the resulting oligonucleotides, making it particularly useful for therapeutic applications .
属性
IUPAC Name |
3-[[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H49N4O8P/c1-27(2)44(28(3)4)53(50-23-11-22-41)52-36-24-35(51-38(36)43-25-29(5)37(45)42-39(43)46)26-49-40(30-12-9-8-10-13-30,31-14-18-33(47-6)19-15-31)32-16-20-34(48-7)21-17-32/h8-10,12-21,25,27-28,35-36,38H,11,23-24,26H2,1-7H3,(H,42,45,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSQEEMWSGWZLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H49N4O8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol](/img/structure/B12098361.png)










![8-Oxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B12098438.png)
![2-Fluoro-6-[(propan-2-yl)amino]benzonitrile](/img/structure/B12098442.png)

